molecular formula C18H21ClN2O5S B3675805 N~2~-(5-Chloro-2-methoxyphenyl)-N~2~-(methanesulfonyl)-N-(2-methoxy-5-methylphenyl)glycinamide CAS No. 4370-87-0

N~2~-(5-Chloro-2-methoxyphenyl)-N~2~-(methanesulfonyl)-N-(2-methoxy-5-methylphenyl)glycinamide

Cat. No.: B3675805
CAS No.: 4370-87-0
M. Wt: 412.9 g/mol
InChI Key: AFHYNDAHNUOSPT-UHFFFAOYSA-N
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Description

N~2~-(5-Chloro-2-methoxyphenyl)-N~2~-(methanesulfonyl)-N-(2-methoxy-5-methylphenyl)glycinamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes chloro, methoxy, and methanesulfonyl functional groups attached to a glycinamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-Chloro-2-methoxyphenyl)-N~2~-(methanesulfonyl)-N-(2-methoxy-5-methylphenyl)glycinamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine with appropriate protecting groups to form the glycinamide intermediate.

    Introduction of Functional Groups: The chloro, methoxy, and methanesulfonyl groups are introduced through various substitution reactions. For example, the methoxy group can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N~2~-(5-Chloro-2-methoxyphenyl)-N~2~-(methanesulfonyl)-N-(2-methoxy-5-methylphenyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH~4~) or hydrogen gas (H~2~) with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide (NaN~3~) or thiourea under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while substitution of the chloro group can yield various substituted derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N2-(5-Chloro-2-methoxyphenyl)-N~2~-(methanesulfonyl)-N-(2-methoxy-5-methylphenyl)glycinamide exerts its effects depends on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The methanesulfonyl group could play a role in enhancing the compound’s binding affinity to its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N~2~-(5-Chloro-2-methoxyphenyl)-N~2~-(methanesulfonyl)-N-(2-methoxyphenyl)glycinamide: Similar structure but lacks the methyl group on the phenyl ring.

    N~2~-(5-Chloro-2-methoxyphenyl)-N~2~-(methanesulfonyl)-N-(2-methylphenyl)glycinamide: Similar structure but lacks the methoxy group on the phenyl ring.

Uniqueness

N~2~-(5-Chloro-2-methoxyphenyl)-N~2~-(methanesulfonyl)-N-(2-methoxy-5-methylphenyl)glycinamide is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile compound in various research applications.

Properties

IUPAC Name

2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O5S/c1-12-5-7-16(25-2)14(9-12)20-18(22)11-21(27(4,23)24)15-10-13(19)6-8-17(15)26-3/h5-10H,11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHYNDAHNUOSPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80361787
Record name N~2~-(5-Chloro-2-methoxyphenyl)-N~2~-(methanesulfonyl)-N-(2-methoxy-5-methylphenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4370-87-0
Record name N~2~-(5-Chloro-2-methoxyphenyl)-N~2~-(methanesulfonyl)-N-(2-methoxy-5-methylphenyl)glycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80361787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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